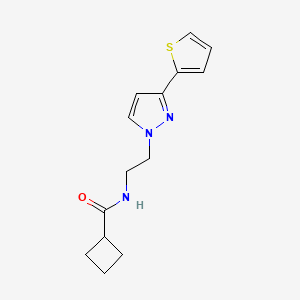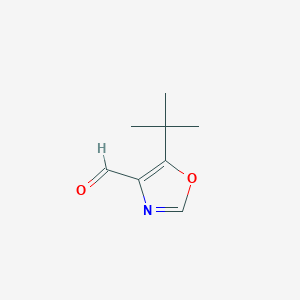
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and structural motifs, including a thiophene ring, a pyrazole ring, an ethyl group, and a cyclobutanecarboxamide group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Cyclobutanecarboxamide is a type of cyclic amide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a more precise description .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by factors such as the types of functional groups present and the overall shape and size of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of related compounds to N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide have been extensively studied. For instance, the identification and differentiation of research chemicals with similar structures have been reported, highlighting the importance of accurate characterization in ensuring the correct identification of such compounds (McLaughlin et al., 2016). The comprehensive analytical characterization of these compounds includes chromatographic, spectroscopic, and mass spectrometric methods, as well as crystal structure analysis, which serves as a critical foundation for further pharmacological exploration.
Antitumor Activity
The antitumor activities of compounds derived from thiophene and pyrazole rings have been a significant area of research. Studies have shown that various heterocyclic derivatives, including those with thiophene, thiazole, and pyrazole rings, exhibit high inhibitory effects in vitro against multiple human cancer cell lines (Shams et al., 2010). The simplicity of the synthetic procedures, coupled with the convenience of yield production and the diversity of reactive sites, plays a valuable role in further biological investigations.
Heterocyclic Synthesis
The development of novel synthetic routes to create heterocyclic compounds incorporating thiophene and pyrazole rings is a crucial aspect of research. These efforts have led to the synthesis of compounds with potential applications in medicinal chemistry and drug development. For example, the green synthesis of thiophenyl pyrazoles and isoxazoles has been explored, adopting methodologies like 1,3-dipolar cycloaddition, and these compounds have shown potential antibacterial activity (Sowmya et al., 2018). Such studies are instrumental in discovering new therapeutic agents.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-14(11-3-1-4-11)15-7-9-17-8-6-12(16-17)13-5-2-10-19-13/h2,5-6,8,10-11H,1,3-4,7,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVNAAXNNXAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2925906.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide](/img/structure/B2925908.png)

![3-(2-Carboxymethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2925913.png)
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)


![N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2925919.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925921.png)
![3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole](/img/structure/B2925922.png)



![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925926.png)
